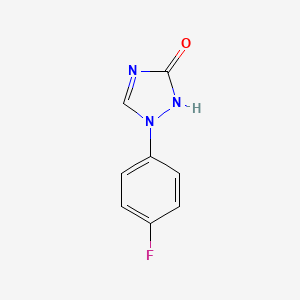

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGRILLVCBRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382612 | |

| Record name | 1-(4-fluorophenyl)-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42158-50-9 | |

| Record name | 1-(4-fluorophenyl)-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Fluorophenyl 1,2,4 Triazol 3 Ol and Its Analogs

Classical and Contemporary Approaches to 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with a variety of methods available to construct this important moiety. These methods can be broadly categorized into classical and contemporary approaches, each with its own advantages and limitations.

Cyclization Reactions Involving Hydrazine (B178648) and Isothiocyanates

A well-established method for the synthesis of 1,2,4-triazole derivatives involves the reaction of hydrazines with isothiocyanates. idosi.orgresearchgate.net This approach typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization to yield the 1,2,4-triazole-3-thione. Subsequent chemical modifications can then be performed to obtain the desired 1,2,4-triazol-3-ol. For instance, lauroyl isothiocyanate has been shown to react with various hydrazine derivatives, and the resulting adducts can be cyclized in an acidic medium to produce substituted 1,2,4-triazoles. idosi.orgresearchgate.net The reaction of acid hydrazides with aryl isothiocyanates is another common route to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives. tijer.org

A general scheme for this reaction is as follows:

Step 1: Formation of Thiosemicarbazide: An acid hydrazide reacts with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide.

Step 2: Cyclization: The thiosemicarbazide undergoes cyclization, typically in the presence of a base like sodium hydroxide, to form the 4,5-disubstituted-1,2,4-triazole-3-thione. nih.gov

This method's versatility allows for the introduction of a wide range of substituents on the triazole ring by varying the starting hydrazine and isothiocyanate.

Einhorn–Brunner and Pellizzari Reactions for Triazole Synthesis

Two classical named reactions are particularly important in the synthesis of 1,2,4-triazoles: the Einhorn–Brunner reaction and the Pellizzari reaction.

The Einhorn–Brunner reaction involves the condensation of imides with alkyl hydrazines to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgscispace.com This reaction is typically carried out in the presence of a weak acid. scispace.comresearchgate.net For example, the reaction of N-formyl benzamide (B126) with phenyl hydrazine yields 1,5-diphenyl-1,2,4-triazole. tijer.orgscispace.com The regioselectivity of the Einhorn-Brunner reaction can be influenced by the acidity of the groups attached to the imide. wikipedia.org

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, is the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com This reaction often requires high temperatures and long reaction times, and the yields can be low. wikipedia.org For instance, the reaction of benzamide and benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole. tijer.orgscispace.com The mechanism involves the initial attack of the hydrazine nitrogen on the amide carbonyl carbon, followed by a series of condensation and cyclization steps to form the triazole ring. wikipedia.org

| Reaction | Reactants | Product | Conditions |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Isomeric mixture of 1,2,4-triazoles | Weak acid |

| Pellizzari Reaction | Amide and Hydrazide | 1,2,4-triazole | High temperatures |

One-Pot Synthetic Procedures and Microwave-Assisted Synthesis

To improve the efficiency, yield, and environmental friendliness of 1,2,4-triazole synthesis, one-pot and microwave-assisted methods have been developed.

One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single procedure without isolating intermediates. This reduces reaction time, solvent usage, and waste generation. For example, a one-pot, three-component reaction of amidines, carboxylic acids, and hydrazines has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov Another one-pot method involves the reaction of hydrazones with aliphatic amines under oxidative conditions. organic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. nih.govpnrjournal.com The synthesis of 1,2,4-triazoles is no exception. A catalyst-free, microwave-assisted method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been reported, with reaction times as short as 10 minutes and yields up to 81%. organic-chemistry.org Microwave irradiation has also been successfully applied to the Pellizzari reaction, significantly shortening the reaction time and increasing the yield. wikipedia.org Furthermore, various 1,2,4-triazole derivatives have been synthesized via multi-component reactions under microwave irradiation. rjptonline.orgrjptonline.org

| Method | Key Features | Advantages |

| One-Pot Synthesis | Multiple reaction steps in a single pot | Reduced reaction time, solvent usage, and waste |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Dramatically reduced reaction times, higher yields, cleaner reactions |

Copper(I)-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) and Click Chemistry Approaches

The Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are high-yielding, wide in scope, and easy to perform. nih.govorganic-chemistry.org While the CuAAC reaction is most famously used for the synthesis of 1,2,3-triazoles, its principles of efficiency and reliability have influenced the broader field of triazole synthesis. beilstein-journals.orgwikipedia.orgnih.gov

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This reaction is incredibly robust and can be carried out in a variety of solvents, including water, and is tolerant of a wide range of functional groups. acs.org Microwave assistance can further accelerate this process. acs.org

While the direct application of CuAAC to form the 1,2,4-triazole ring is not the standard approach, the ethos of click chemistry has inspired the development of other efficient and highly regioselective methods for the synthesis of 1,2,4-triazole isomers. The focus on developing modular and reliable reactions has led to significant advancements in the synthesis of complex heterocyclic systems.

Targeted Synthesis of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol Core Structures

The synthesis of the specific target molecule, this compound, requires careful selection of precursors and a strategic sequence of chemical transformations to introduce the desired substituents at the correct positions on the 1,2,4-triazole ring.

Precursor Selection and Chemical Transformations

A plausible synthetic route to this compound would likely start with precursors that already contain the 4-fluorophenyl moiety. A common strategy involves the use of substituted hydrazines and a carbonyl-containing compound that will ultimately form the C3-oxygenated functionality of the triazole.

One potential precursor is 4-fluorophenylhydrazine . This can be reacted with a suitable C1 synthon to build the triazole ring. Another key intermediate could be a derivative of 4-amino-1,2,4-triazole-3-thione , specifically with a 4-fluorophenyl group attached. For instance, 2-(4-fluorophenyl)-4-amino-1,2,4-triazole-3-thione can serve as a versatile starting material. zsmu.edu.ua This compound possesses multiple reactive sites that can be selectively modified. zsmu.edu.ua

Key chemical transformations in the synthesis of this compound may include:

Formation of a thiosemicarbazide: Reacting 4-fluorophenylhydrazine with a source of thiocarbonyl, or reacting a 4-fluorophenyl-substituted acylhydrazide with an isothiocyanate.

Cyclization to a triazole-thione: The thiosemicarbazide intermediate can be cyclized under basic or acidic conditions to form the corresponding 1-(4-fluorophenyl)-1,2,4-triazole-5-thione.

Conversion of the thione to the ol: The thione group can be converted to the desired hydroxyl group through various methods, such as oxidative desulfurization or methylation followed by hydrolysis.

The following table outlines a potential synthetic pathway:

| Step | Precursors | Intermediate/Product | Key Transformation |

| 1 | 4-Fluorophenylhydrazine, Potassium thiocyanate, Acid | 4-(4-Fluorophenyl)thiosemicarbazide | Formation of thiosemicarbazide |

| 2 | 4-(4-Fluorophenyl)thiosemicarbazide, Base (e.g., NaOH) | 1-(4-Fluorophenyl)-1,2,4-triazole-3-thione | Cyclization |

| 3 | 1-(4-Fluorophenyl)-1,2,4-triazole-3-thione, Oxidizing agent (e.g., H2O2) | This compound | Oxidative desulfurization |

This targeted approach, utilizing readily available starting materials and well-established chemical transformations, allows for the efficient synthesis of the this compound core structure.

Optimization of Reaction Conditions and Yields

The synthesis of 1-aryl-1,2,4-triazol-3-ol and its precursors, such as the corresponding triazole-3-thiones, is influenced by several factors including the choice of catalyst, solvent, temperature, and reaction time. Optimization of these parameters is crucial for maximizing product yield and purity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of 1,2,4-triazole derivatives. nih.govscielo.org.zarjptonline.orgpnrjournal.com For instance, the synthesis of 1,2,4-triazole-3-thiol from benzohydrazide (B10538) under microwave irradiation significantly reduces reaction times from hours to minutes and improves yields compared to conventional heating methods. rjptonline.org A comparative study on the synthesis of 1,2,4-triazol-3-one derivatives demonstrated that microwave irradiation at 300 W and 130°C for 20 minutes can lead to higher yields in a fraction of the time required for conventional heating. scielo.org.za

The choice of base and solvent also plays a critical role. In the alkylation of 1,2,4-triazoles, the use of different bases can influence the regioselectivity of the reaction. For the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, a one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines has been developed, highlighting the efficiency of multi-component reactions. organic-chemistry.org

Below is a data table summarizing the optimization of reaction conditions for the synthesis of 1,2,4-triazole derivatives, based on findings from related studies.

| Entry | Reactants | Catalyst/Base | Solvent | Method | Time | Yield (%) | Reference |

| 1 | Benzohydrazide, CS2, KOH, Hydrazine Hydrate | KOH | Ethanol | Microwave | 5-10 min | 64-84 | rjptonline.org |

| 2 | Ester ethoxycarbonyl hydrazone, Hydrazine Hydrate | - | Ethanol | Microwave | 20 min | > Conventional | scielo.org.za |

| 3 | Hydrazines, Formamide | None | - | Microwave | - | High | organic-chemistry.org |

| 4 | α-nitrophenyl hydrazones, methylene (B1212753) amines | BTEAC, NaNO2 | - | Ultrasound | - | High | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ultrasound-assisted synthesis is another green methodology that has been successfully applied to the synthesis of 1,2,4-triazole derivatives. researchgate.netnih.govmdpi.comresearchgate.net Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com For example, the ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives resulted in excellent yields (75-89%) in a significantly shorter time (40-80 minutes) compared to conventional methods (16-26 hours). mdpi.com Similarly, a one-pot, four-component synthesis of 1,2,4-triazole derivatives under ultrasonic irradiation was achieved in 10-25 minutes with yields of 70-96%. researchgate.net

The use of water as a solvent and the development of catalyst-free reaction conditions are other key aspects of green triazole synthesis. nih.gov One-pot syntheses, which combine multiple reaction steps into a single operation, also contribute to a greener process by reducing the need for purification of intermediates and minimizing solvent usage. nih.gov

Derivatization and Chemical Modification Strategies

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse analogs with potentially enhanced properties. These modifications can be targeted at the triazole ring nitrogens, the fluorophenyl moiety, or through hybridization with other heterocyclic systems.

Introduction of Substituents at N-1, N-2, N-4 Positions of the Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be readily alkylated or acylated. The regioselectivity of these reactions is a key consideration. Alkylation of S-substituted 1,2,4-triazoles has been shown to occur at the N-1 and N-2 positions, with the N-2 alkylated isomer often being the major product. nih.gov The regioselectivity can be influenced by the nature of the substituent at the C-5 position and the alkylating agent used. nih.gov In some cases, theoretical studies using DFT and GIAO methods have been employed to predict and explain the regioselectivity of alkylation. researchgate.net

N-arylation of the 1,2,4-triazole ring can be achieved through methods such as the Suzuki cross-coupling reaction. nih.gov This allows for the introduction of various aryl and heteroaryl groups. Furthermore, the use of protecting groups can enable sequential arylation at different positions of the triazole ring. nih.gov Acylation of the triazole ring has also been reported, with the site of acylation depending on the reaction conditions and the acylating agent. researchgate.net

Functionalization of the Fluorophenyl Moiety

The 4-fluorophenyl group attached to the N-1 position of the triazole ring provides opportunities for further functionalization. The fluorine atom can influence the electronic properties of the ring and can be a site for modification, although direct substitution of fluorine is challenging.

A more common approach is to introduce other substituents onto the fluorophenyl ring. This can be achieved by starting with a differently substituted fluorophenylhydrazine in the initial synthesis of the triazole. Alternatively, for an existing 1-(halophenyl)-1,2,4-triazol-3-ol structure, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce new carbon-carbon bonds. researchgate.net This would typically require the presence of a different halogen, such as bromine or iodine, on the phenyl ring. The introduction of various substituents on the phenyl ring of related fluorinated triazoles has been shown to be beneficial for their biological activity. frontiersin.org

Scaffold Hybridization with Other Heterocyclic Systems (e.g., Thiazoles, Pyrazoles)

Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery. The this compound scaffold can be hybridized with other heterocyclic systems like thiazoles and pyrazoles to create novel chemical entities.

Thiazole (B1198619) Hybrids: The synthesis of thiazole-triazole hybrids has been reported through various synthetic routes. bohrium.comnih.govresearchgate.netnih.gov One common approach involves the Hantzsch thiazole synthesis, where a compound containing a thiourea (B124793) or thioamide functionality, which can be a derivative of the triazole, is reacted with an α-haloketone. researchgate.net Another strategy involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link a triazole moiety with a thiazole-containing fragment. nih.gov

Pyrazole (B372694) Hybrids: The combination of pyrazole and triazole rings has also been explored to generate hybrid molecules. nih.govkit.educhemrxiv.orgresearchgate.netbeilstein-journals.orgresearchgate.net A versatile method for the synthesis of triazole-pyrazole hybrids is the CuAAC reaction between a pyrazolyl azide and a terminal alkyne, or vice versa. nih.govbeilstein-journals.org This approach allows for the facile N-functionalization of the pyrazole ring before its attachment to the triazole unit. nih.gov

Mannich Reactions for Triazole Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. 1,2,4-triazole derivatives, particularly those with an available N-H proton, can serve as the active hydrogen component in this reaction. researchgate.netnih.govnih.govsemanticscholar.org

The synthesis of Mannich bases from 1,2,4-triazole-3-thiones has been extensively studied. nih.gov The reaction typically involves the aminomethylation at one of the nitrogen atoms of the triazole ring. For instance, 4-substituted-3-mercapto-1,2,4-triazoles react with formaldehyde and a secondary amine (like morpholine (B109124) or pyrrolidine) to yield the corresponding Mannich bases. nih.gov Similarly, Mannich bases of 1,2,4-triazol-3-ones have also been synthesized. researchgate.net The choice of the amine component in the Mannich reaction allows for the introduction of a wide range of substituents, thereby enabling the creation of a library of diverse triazole derivatives. semanticscholar.org

Incorporation of Alkyl and Aryl Side Chains

The introduction of diverse alkyl and aryl moieties at the C5 position of the this compound core can be accomplished through several synthetic approaches. These methods often involve the use of substituted precursors that are then cyclized to form the triazole ring, or the direct functionalization of a pre-existing triazole derivative.

One prominent strategy involves the [3+2] cycloaddition of nitrile imines, generated in situ from hydrazonyl chlorides, with reagents that provide the carbon atom for the C5 position. For instance, the reaction of a hydrazonyl chloride bearing the 4-fluorophenyl group with a nitrile, such as trifluoroacetonitrile, can yield a 5-trifluoromethyl-1,2,4-triazole derivative. This method is noted for its regioselectivity and tolerance of various functional groups on the aryl portion of the hydrazonyl chloride.

Another versatile approach is the cyclization of intermediate compounds like substituted thiosemicarbazides or amidrazones. By starting with an appropriately substituted carboxylic acid hydrazide, which will ultimately form the C5-substituent, and reacting it with an isothiocyanate followed by cyclization, one can construct the 5-substituted 1,2,4-triazole-3-thione. The thione can then be converted to the desired 3-ol derivative. This route allows for a wide variety of alkyl and aryl groups to be introduced at the C5 position, depending on the choice of the initial carboxylic acid hydrazide.

Furthermore, direct C-H arylation of the triazole ring has emerged as a powerful tool. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl groups at the C5 position. This typically involves a pre-functionalized triazole, for example, a 5-halo-1-(4-fluorophenyl)-1,2,4-triazol-3-ol, which can then be coupled with a variety of arylboronic acids to yield the 5-aryl analogs. While this method is highly effective for introducing aryl substituents, it requires the synthesis of the halogenated triazole precursor.

The table below summarizes various synthetic strategies for the incorporation of alkyl and aryl side chains, along with the types of compounds synthesized and key features of the methodologies.

| Methodology | Starting Materials | Resulting Analogs | Key Features |

| [3+2] Cycloaddition | Hydrazonyl chlorides and nitriles | 5-Alkyl/Aryl-1-(4-fluorophenyl)-1,2,4-triazoles | High regioselectivity, broad functional group tolerance. nih.gov |

| Cyclization of Thiosemicarbazides | Carboxylic acid hydrazides and isothiocyanates | 5-Alkyl/Aryl-1-(4-fluorophenyl)-1,2,4-triazole-3-thiones (precursors to -3-ols) | Versatile for introducing a wide range of substituents at C5. |

| Palladium-Catalyzed C-H Arylation | This compound and aryl halides | 5-Aryl-1-(4-fluorophenyl)-1,2,4-triazol-3-ols | Direct functionalization of the triazole core. |

| Suzuki-Miyaura Coupling | 5-Halo-1-(4-fluorophenyl)-1,2,4-triazol-3-ol and arylboronic acids | 5-Aryl-1-(4-fluorophenyl)-1,2,4-triazol-3-ols | Effective for a wide range of aryl and heteroaryl groups. |

Detailed research findings have demonstrated the successful synthesis of a variety of analogs using these methods. For example, the reaction of N-(4-fluorophenyl)benzimidoyl chloride with various nitriles in the presence of a base can lead to the formation of 1-(4-fluorophenyl)-5-aryl-1,2,4-triazol-3-ol derivatives. The yields and reaction conditions are highly dependent on the nature of the nitrile and the specific catalytic system employed.

Similarly, the synthesis of 5-alkyl derivatives has been achieved by the cyclization of N-acyl-S-methylisothioureas with alkylhydrazines. This approach provides a regioselective route to 1-alkyl-3-amino-5-aryl-1H- nih.govresearchgate.netbeilstein-journals.orgtriazoles, which can be further modified to the desired triazol-3-ol.

The following table provides examples of synthesized analogs with their corresponding side chains, though specific yield and reaction condition data for the direct synthesis of this compound analogs are not extensively detailed in the provided general literature. The data presented is representative of the types of substitutions achievable on the 1,2,4-triazole core through the aforementioned methodologies.

| Compound | Side Chain (R) | Position of Substitution | Synthetic Method Employed |

| 1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-ol | Methyl | C5 | Cyclization of substituted precursor |

| 1-(4-Fluorophenyl)-5-phenyl-1,2,4-triazol-3-ol | Phenyl | C5 | C-H Arylation / Suzuki Coupling |

| 1-(4-Fluorophenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-ol | 4-Chlorophenyl | C5 | Suzuki Coupling |

| 1-(4-Fluorophenyl)-5-propyl-1,2,4-triazol-3-ol | Propyl | C5 | Cyclization of substituted precursor |

It is important to note that the choice of synthetic strategy is often dictated by the desired substituent and the availability of starting materials. For complex aryl groups, cross-coupling reactions are often preferred, while for simpler alkyl chains, cyclization methods starting from readily available carboxylic acid derivatives are more common.

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," specific experimental and detailed theoretical data required to construct the requested article is not available in the public domain.

The search for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), and specific Infrared (IR) and Raman spectroscopic data for this particular compound did not yield sufficient results to fulfill the detailed outline provided. While general information on the spectroscopic properties of the 1,2,4-triazole ring system and its derivatives is available, this information is not specific enough to accurately and thoroughly describe the advanced spectroscopic characterization and structural elucidation of "this compound."

Similarly, detailed research findings on the tautomeric equilibria of this specific compound in solution and the solid state, as well as a vibrational analysis for its functional group identification, could not be located.

Therefore, it is not possible to generate the requested in-depth scientific article with detailed data tables and research findings at this time due to the lack of specific available data for "this compound."

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol is primarily dictated by the electronic transitions within its chromophoric systems. The principal chromophore is the 1,2,4-triazoline-3-thione ring, which contains π-electron systems that undergo π→π* transitions upon absorption of UV radiation. For substituted 1,2,4-triazoline-3-thiones, these transitions typically result in an intense absorption maximum (λmax) in the range of 250–260 nm. semanticscholar.orgmjcce.org.mk

The electronic absorption spectra of 1,2,4-triazoline-3-thione derivatives are known to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. mjcce.org.mk The effect of the solvent on the UV absorption spectra of these compounds can be complex and is strongly dependent on the nature of the substituents on the triazole ring. mjcce.org.mk

Studies on related 4,5-disubstituted-1,2,4-triazoline-3-thiones have shown that both solvent polarity and hydrogen bonding capabilities play a role in shifting the absorption maxima. mjcce.org.mkmjcce.org.mk The transitions are often subject to different degrees of stabilization in protic versus aprotic solvents. For instance, in some substituted 1,2,4-triazoline-3-thiones, the influence of aprotic solvents on the electronic absorption spectra has been found to be more significant compared to that of protic solvents. mjcce.org.mk This suggests that the interactions between the solute and solvent molecules, such as dipole-dipole interactions and hydrogen bonding, can alter the energy gap between the ground and excited states of the chromophore, leading to either a bathochromic (red) or hypsochromic (blue) shift in the λmax. The specific solvent effects on this compound would depend on the interplay of these factors with the electronic distribution in the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (the thione tautomer), HRMS would be used to determine the exact mass of its molecular ion. This experimental mass can then be compared to the calculated theoretical mass based on its chemical formula (C₈H₆FN₃S).

For example, in studies of other fluorinated triazole derivatives, HRMS has been successfully employed to confirm their elemental composition, often with mass accuracy in the low ppm range. beilstein-journals.org The high resolving power of HRMS allows for the differentiation between compounds with very similar nominal masses, thereby providing a high degree of confidence in the assigned chemical formula.

Mass spectrometry, particularly under electron ionization (EI) or electrospray ionization (ESI), provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of 1,2,4-triazole (B32235) derivatives is highly dependent on the nature and position of their substituents. researchgate.net

Upon ionization, the molecular ion of this compound would undergo a series of fragmentation reactions, leading to the formation of characteristic fragment ions. For aryl-substituted triazoles and related heterocyclic systems, common fragmentation pathways involve the cleavage of the heterocyclic ring and the loss of small neutral molecules such as N₂, HCN, or isothiocyanates. mdpi.comrsc.org

A plausible fragmentation pathway for 1-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione could involve the fragmentation of the triazole ring. The presence of the 4-fluorophenyl group would also lead to characteristic fragments, such as the fluorophenyl cation or related species. The analysis of these fragment ions and their relative abundances allows for the confirmation of the connectivity of the atoms within the molecule, thus corroborating the proposed structure.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Detailed information regarding the solid-state molecular geometry of this compound, including precise bond lengths, bond angles, and dihedral angles, is currently unavailable due to the absence of a published single crystal X-ray diffraction study.

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and the specific intermolecular interactions governing the supramolecular structure of this compound cannot be provided without experimental crystallographic data.

Crystallographic Studies on Tautomeric Forms in Solid State

There are no crystallographic studies available that investigate the potential tautomeric forms of this compound in the solid state. The presence of the hydroxyl group on the 1,2,4-triazole ring suggests the possibility of keto-enol tautomerism, but this cannot be confirmed without experimental structural data.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules such as 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

Illustrative Data Table for Optimized Geometry Parameters Note: The following data is representative for a molecule of this class and not specific to this compound.

| Parameter | Value |

|---|---|

| C-N (Triazole Ring) Bond Length | ~ 1.35 Å |

| C=N (Triazole Ring) Bond Length | ~ 1.30 Å |

| C-C (Phenyl Ring) Bond Length | ~ 1.39 Å |

| C-F Bond Length | ~ 1.36 Å |

| C-O Bond Length | ~ 1.34 Å |

The electronic properties of a molecule are critical for understanding its reactivity. DFT calculations are used to determine key electronic structure parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity. For fluorophenyl-substituted triazoles, the HOMO is typically localized over the phenyl ring and parts of the triazole ring, while the LUMO may be distributed over the entire molecule.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. For this compound, negative potential is expected around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group, as well as the fluorine atom, making these sites susceptible to electrophilic interactions.

Table of Representative Electronic Parameters Note: These values are illustrative for similar triazole derivatives.

| Parameter | Representative Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

DFT methods can accurately predict various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental data, can confirm the proposed structure of this compound.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, providing a good match with experimental spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of UV-visible light. For aromatic and heterocyclic compounds, these spectra are typically characterized by π → π* and n → π* transitions.

DFT is a valuable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. For the synthesis of this compound, DFT could be used to model the cyclization step, identifying the transition state structure and calculating the activation energy for the reaction. This provides a deeper understanding of the reaction kinetics and the factors that influence the reaction pathway.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms.

While DFT is excellent for finding minimum energy structures, MD simulations allow for the exploration of the conformational landscape of a molecule at a given temperature. An MD simulation of this compound in a solvent, for example, would show how the molecule moves, rotates, and changes its conformation over time. This is particularly useful for understanding the flexibility of the molecule, such as the rotation of the fluorophenyl group relative to the triazole ring, and how this is influenced by interactions with the surrounding solvent molecules. Such simulations can reveal the most populated conformations in solution, which may differ from the gas-phase minimum energy structure calculated by DFT. This provides a more realistic picture of the molecule's behavior in a condensed phase.

Table of Compounds Mentioned

| Compound Name |

|---|

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. nih.gov For 1,2,4-triazole (B32235) derivatives, including this compound, docking studies are employed to perform virtual screening and assess their potential as inhibitors for various biological targets. pensoft.net These in silico investigations help identify crucial interactions that underpin the compound's antimicrobial, anticancer, or anti-inflammatory activities. pensoft.netnih.govprolekare.cz

The process involves generating multiple conformational poses of the ligand within the active site of the receptor. pensoft.net Each pose is then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). xisdxjxsu.asia The results allow for the ranking of different derivatives and the identification of key structural features responsible for molecular recognition. For example, the 1,2,4-triazole ring is known to act as a stable scaffold capable of forming hydrogen bonds and participating in dipole-dipole and π-stacking interactions, which are critical for binding to biotargets. pensoft.net Computational tools like AutoDock Vina are commonly used to perform these assessments, providing insights into binding energies and inhibitory constants (Ki). xisdxjxsu.asia

Molecular docking simulations predict how ligands like this compound fit into the binding pockets of enzymes or receptors. These predictions detail specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov For 1,2,4-triazole-based compounds, the nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. researchgate.net

In studies of similar 1,2,4-triazole derivatives targeting enzymes like c-kit tyrosine kinase or protein kinase B, docking results have revealed excellent binding affinities. nih.gov The predicted interactions often involve key amino acid residues in the active site. The binding energy, a numerical score calculated by the docking program, quantifies the strength of the ligand-target interaction; more negative values typically indicate stronger binding. pensoft.net For instance, docking of various triazole derivatives against antimicrobial targets has shown that the most potent compounds exhibit the highest binding energies, a finding that correlates well with experimental activity. ijper.org

Table 2: Example of Predicted Interaction Data from Molecular Docking Studies of Triazole Derivatives Note: This table presents hypothetical data based on typical findings for analogous compounds, as specific docking results for this compound against these targets are not specified in the provided context.

| Molecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| c-Kit Tyrosine Kinase | -8.5 | Cys673, Glu671, Asp810 | Hydrogen Bonding, Hydrophobic |

| Protein Kinase B (Akt) | -7.9 | Lys179, Asp292, Phe293 | Hydrogen Bonding, π-π Stacking |

| Cyclooxygenase-2 (COX-2) | -9.1 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Hydrophobic |

The incorporation of a fluorine atom, particularly on a phenyl ring, can significantly enhance the pharmacological profile of a drug candidate. researchgate.netfrontiersin.org The 4-fluoro substitution in this compound plays a multifaceted role in its interaction with molecular targets.

Modulation of Physicochemical Properties : Fluorine is highly electronegative and can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and access hydrophobic pockets within a target protein. benthamscience.commdpi.com Replacing a C-H bond with a more stable C-F bond can also enhance the metabolic stability of the compound. frontiersin.org

Enhanced Binding Affinity : Fluorine can participate in a variety of non-covalent interactions that strengthen ligand binding. mdpi.com These include electrostatic interactions, where the polarized C-F bond interacts with polar groups on the protein. benthamscience.com Furthermore, fluorine can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups (C–F···C=O), which have been shown to significantly increase binding affinity. nih.gov

Conformational Control : The presence of fluorine can influence the preferred conformation of the phenyl ring relative to the triazole core, potentially locking the molecule into a bioactive conformation that is optimal for receptor binding. researchgate.net

Studies on various fluorinated compounds have demonstrated that these effects can lead to a substantial increase in potency compared to their non-fluorinated counterparts. frontiersin.orgnih.gov

Structure Activity Relationship Sar Methodologies and Theoretical Frameworks

Investigating the Impact of Structural Modifications on Molecular Properties

The biological profile of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol is determined by the specific combination of its constituent parts: the 4-fluorophenyl group, the 1,2,4-triazole (B32235) core, and the hydroxyl group. Altering any of these components can significantly change the molecule's properties.

The 4-fluorophenyl group attached to the N1 position of the triazole ring plays a critical role in defining the molecule's electronic and steric character.

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect reduces the electron density of the phenyl ring and, by extension, influences the electronic properties of the attached triazole ring. This modification can impact the molecule's pKa, dipole moment, and ability to participate in hydrogen bonding.

Lipophilicity and Interactions: The incorporation of fluorine often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. frontiersin.org Furthermore, the fluorophenyl group can engage in specific interactions, such as parallel-shifted π-π stacking, which has been shown to enhance the inhibitory activity of some fluorinated triazole analogs. frontiersin.org

The 1,2,4-triazole ring has several positions where substitutions can dramatically alter molecular properties and biological activity.

N1 Position: In the target compound, this position is occupied by the 4-fluorophenyl group. In general SAR studies of triazoles, substitutions at the N1 and N2 positions with hydrogen-bond donor groups have been shown to enhance biological activity in certain contexts. tandfonline.com

C3 Position: This position holds a hydroxyl (-OH) group in this compound, which can act as both a hydrogen bond donor and acceptor. In other 1,2,4-triazole series, attaching substituents through a thiol group at the C3 position has been studied, with the nature of the substituent significantly affecting chromatographic behavior and, by extension, polarity. researchgate.net The presence of groups like esters or acetates at this position has been found to decrease the chromatographic response. researchgate.net

C5 Position: This position is unsubstituted in the target molecule. SAR studies on other 1,2,4-triazoles have shown that modifications at C5 can be critical. For instance, placing a phenyl moiety at the C5 position can lead to a strong chromatographic response, indicating a significant impact on the molecule's physicochemical properties. researchgate.net

The table below summarizes general findings from SAR studies on 1,2,4-triazole derivatives, which provide context for understanding the structure of this compound.

| Ring Position | Type of Substituent | General Effect on Molecular Features/Activity | Source(s) |

|---|---|---|---|

| N1 | Hydrogen-bond donor groups | Can enhance biological activity | tandfonline.com |

| C3 | Alkyl substituent via thiol group | Strong chromatographic response (indicative of property changes) | researchgate.net |

| C3 | Ester or acetate (B1210297) groups via thiol group | Decreased chromatographic response | researchgate.net |

| C5 | Phenyl moiety | Strong chromatographic response | researchgate.net |

| General | Electron-withdrawing groups on the ring | Can improve biological activity | tandfonline.com |

To quantify the effects of structural changes, SAR studies employ various molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties, allowing for systematic correlation with biological activity. frontiersin.orgfrontiersin.org

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic distribution (dipole moment), and molecular size. frontiersin.orgfrontiersin.org They are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Topographical/Topological Descriptors: These are numerical representations of molecular topology, derived from the 2D graph of the molecule. frontiersin.org They describe attributes like molecular size, shape, and degree of branching.

The following table lists common descriptors used in the SAR analysis of triazole derivatives.

| Descriptor Type | Examples | Significance | Source(s) |

|---|---|---|---|

| Physicochemical | Lipophilicity (logP) | Affects membrane permeability and transport | frontiersin.orgfrontiersin.org |

| Physicochemical | Polar Surface Area (PSA) | Predicts transport properties and hydrogen bonding capacity | |

| Physicochemical | Molar Volume (MV) | Relates to molecular size and steric interactions | frontiersin.org |

| Physicochemical | Molar Refractivity (MR) | Describes molecular volume and polarizability | frontiersin.org |

| Topological | Wiener Index | Relates to molecular branching | frontiersin.org |

| Topological | Randic Index | Characterizes molecular branching and complexity | |

| Electronic | HOMO/LUMO Energies | Relate to molecular reactivity and ability to donate/accept electrons | frontiersin.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR modeling represents a leap from qualitative SAR observations to quantitative, predictive models. frontiersin.org By establishing a mathematical relationship between molecular descriptors (independent variables) and biological activity (dependent variable), QSAR can predict the activity of novel compounds and guide synthetic efforts. rsc.orgphyschemres.org

The development of a QSAR model is a systematic process involving several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. physchemres.org

Descriptor Calculation: A wide range of physicochemical and topological descriptors are calculated for each molecule in the series. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the most relevant descriptors to biological activity. rsc.orgphyschemres.org

Model Validation: The model's statistical significance and predictive power are rigorously tested. Internal validation (e.g., cross-validation, q²) assesses the model's robustness, while external validation (using a separate test set of compounds, pred_r²) evaluates its ability to predict the activity of new molecules. physchemres.orgnih.gov

QSAR studies on 1,2,4-triazole derivatives have successfully created models to predict various biological activities. rsc.orgnih.gov For instance, a 3D-QSAR study on anticancer triazoles yielded a model with a high squared correlation coefficient (r² = 0.8713) and strong external predictive ability (pred_r² = 0.8417), indicating a robust relationship between the selected descriptors and the observed activity. nih.gov Such models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive electrostatic potential) are favorable or unfavorable for activity, providing direct guidance for designing new derivatives. tandfonline.com

The table below shows an example of statistical parameters used to validate QSAR models for triazole derivatives.

| Statistical Parameter | Symbol | Description | Typical Value for a Good Model | Source(s) |

|---|---|---|---|---|

| Squared Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 | nih.gov |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 | physchemres.org |

| Predicted Correlation Coefficient | pred_r² or R²_test | Measures the model's ability to predict the activity of an external test set. | > 0.6 | physchemres.orgnih.gov |

Application of Machine Learning in SAR Analysis

The exploration of the structure-activity relationships (SAR) of this compound and its analogs has been significantly advanced by the integration of machine learning (ML) methodologies. These computational techniques offer a powerful alternative to traditional trial-and-error approaches in drug discovery, enabling the development of predictive models that can forecast the biological activity of novel compounds based on their molecular features. By analyzing complex, high-dimensional datasets, machine learning algorithms can identify subtle patterns and relationships between a molecule's structure and its therapeutic efficacy that may not be apparent through manual inspection.

In the context of this compound derivatives, machine learning is primarily applied within the framework of Quantitative Structure-Activity Relationship (QSAR) modeling. The success of QSAR models is heavily reliant on the use of sophisticated machine learning algorithms that can effectively map molecular descriptors to biological activities. These models are instrumental in prioritizing lead candidates for synthesis and biological evaluation, thereby accelerating the drug development pipeline.

Several machine learning techniques have been employed in the SAR analysis of compounds structurally related to this compound. These include, but are not limited to, Multiple Linear Regression (MLR), Multiple Non-Linear Regression (MNLR), and Artificial Neural Networks (ANN). For instance, in a 2D-QSAR study on a series of 1,2,4-triazole derivatives, MLR and MNLR models were developed to predict their anti-pancreatic cancer activity. researchgate.net The predictive power of these models was rigorously evaluated using both internal and external validation methods. researchgate.net

The performance of these machine learning models is typically assessed using a variety of statistical metrics, as illustrated in the table below, which showcases representative data from a QSAR study on 1,2,4-triazole derivatives.

| Machine Learning Model | Cross-validation Coefficient (Q²) | Predicted Determination Coefficient (R² test) | Architectural Configuration (for ANN) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.51 | 0.936 | N/A |

| Multiple Non-Linear Regression (MNLR) | 0.90 | 0.852 | N/A |

| Artificial Neural Network (ANN) | Not Reported | Not Reported | 3-2-1 |

The development of robust QSAR models for this compound and its analogs involves a systematic workflow. Initially, a dataset of compounds with known biological activities is compiled. Subsequently, a wide array of molecular descriptors, which numerically represent various aspects of a molecule's structure, are calculated. These descriptors can be categorized into several classes, including constitutional, topological, and 3D-MoRSE descriptors. kashanu.ac.ir Feature selection techniques, such as Principal Component Analysis (PCA), are then often applied to identify the most relevant descriptors that contribute significantly to the biological activity. researchgate.net Finally, the selected descriptors are used to train and validate the machine learning models.

The insights gained from these machine learning-driven SAR analyses are invaluable for the rational design of new derivatives of this compound with potentially enhanced therapeutic properties. By understanding the key molecular features that govern biological activity, medicinal chemists can make more informed decisions in the design and synthesis of novel drug candidates.

Computational SAR Analysis and Virtual Screening Methodologies

Computational approaches play a pivotal role in the modern drug discovery process, and the SAR analysis of this compound is no exception. These in silico methods provide a rapid and cost-effective means to assess the potential of new chemical entities and to elucidate the molecular basis of their biological activity. Computational SAR analysis and virtual screening methodologies are particularly useful for prioritizing compounds for synthesis and for generating hypotheses about their mechanism of action.

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its derivatives, molecular docking studies can provide valuable insights into their binding modes within the active site of a biological target. nih.govresearchgate.net This information is crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's affinity and selectivity. The results of molecular docking simulations are often expressed as a binding energy or a docking score, which can be used to rank and prioritize compounds for further investigation. nih.govxisdxjxsu.asia

Virtual screening is a powerful computational methodology that involves the screening of large libraries of chemical compounds against a biological target. This approach can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). In the context of this compound, SBVS would involve docking a library of its analogs into the three-dimensional structure of a target receptor. researchgate.net Conversely, LBVS would utilize the known active compounds, including this compound, to build a pharmacophore model or a QSAR model, which is then used to screen a database for compounds with similar properties.

The data generated from these computational studies can be substantial. The following table provides an example of the type of data that might be generated from a molecular docking study of this compound derivatives against a hypothetical protein kinase target.

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Inhibitory Constant (Ki) |

|---|---|---|---|

| This compound | -8.5 | LEU78, PHE38, PHE41 | Calculated based on binding affinity |

| Analog A | -9.2 | LEU78, PHE86, PHE13 | Calculated based on binding affinity |

| Analog B | -7.8 | PHE38, PHE41 | Calculated based on binding affinity |

The integration of computational SAR analysis and virtual screening methodologies into the drug discovery workflow for this compound offers several advantages. These approaches can significantly reduce the number of compounds that need to be synthesized and tested, leading to substantial savings in time and resources. Furthermore, the detailed molecular insights provided by these methods can guide the optimization of lead compounds, ultimately leading to the development of more potent and selective therapeutic agents. The use of these computational tools is a testament to the growing importance of in silico techniques in modern medicinal chemistry.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

The coordination behavior of a ligand is fundamentally determined by the availability of its electron-donating atoms and its electronic properties. This compound possesses multiple potential coordination sites, making it a versatile ligand for forming stable complexes with various metal ions.

This compound can exist in tautomeric forms: the -ol form (A) and the -one form (B), which is a crucial aspect of its coordination chemistry. The primary donor atoms available for coordination are the nitrogen atoms of the triazole ring (at positions 2 and 4) and the oxygen atom of the hydroxyl/keto group.

Monodentate Coordination: The ligand can coordinate to a metal center through a single atom. The N4 atom is a common coordination site in many 1,2,4-triazole (B32235) derivatives.

Bidentate/Bridging Coordination: More commonly, 1,2,4-triazole derivatives act as bridging ligands, linking two or more metal centers. The N2 and N4 atoms are perfectly positioned to form a stable bridge, a coordination mode observed in numerous polynuclear complexes. urfu.ru

Chelation: Deprotonation of the hydroxyl group at the C3 position yields an anionic ligand. This allows for chelation involving the N2 atom and the exocyclic oxygen atom, forming a stable five-membered ring with a metal ion. This N,O-bidentate chelation is a well-established coordination mode for similar heterocyclic ligands. nih.gov

The specific mode of coordination would depend on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other competing ligands.

The acidity of the ligand is a key parameter influencing its coordination, particularly for the chelation mode which requires deprotonation. The pKₐ values of the 1,2,4-triazole ring and the hydroxyl group are critical. For the parent 1,2,4-triazole, the pKₐ for protonation of the ring is approximately 2.45, while the pKₐ for deprotonation of the N1-H is 10.26. wikipedia.org

For this compound, two primary equilibria are relevant:

Protonation of the Triazole Ring: The nitrogen atoms can be protonated in acidic media, forming a cationic species.

Deprotonation of the Hydroxyl Group: In neutral or basic media, the hydroxyl group can be deprotonated to form an anionic triazolate ligand, which significantly enhances its coordination ability and favors the N,O-chelation mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other N-heterocyclic ligands. This typically involves reacting the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate deprotonation of the ligand.

Based on extensive research on related triazole ligands, this compound is expected to form stable complexes with a variety of transition metals.

Copper(II) Complexes: Copper(II) ions readily form complexes with N- and O-donor ligands. It is anticipated that Cu(II) would form square planar or octahedral complexes with this ligand, likely involving the N,O-chelation mode. Such complexes are often colored and paramagnetic. Studies on other triazole-Cu(II) systems have revealed diverse structures, including mononuclear, dinuclear, and polymeric architectures. mdpi.comnih.gov

Platinum(IV) Complexes: Platinum(IV) complexes are typically octahedral and kinetically inert. nih.gov They are often prepared by the oxidation of a corresponding Pt(II) precursor. A potential synthetic route could involve first coordinating the triazole ligand to a Pt(II) center, followed by oxidation to Pt(IV) and addition of axial ligands. These complexes are of interest due to their potential applications as prodrugs in medicine. nih.gov

The formation of a metal complex with this compound would be accompanied by distinct changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: Coordination to a metal ion typically alters the vibrational frequencies of the ligand. Key expected changes include:

A shift in the ν(C=N) and ν(N-N) stretching vibrations of the triazole ring.

The disappearance of the broad ν(O-H) band upon deprotonation and chelation.

The appearance of new low-frequency bands corresponding to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show bands corresponding to ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) or d-d transitions. For a Cu(II) complex, a broad d-d transition band in the visible region would be expected, confirming the coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like Pt(IV)), ¹H and ¹³C NMR spectroscopy would provide strong evidence of coordination. The chemical shifts of the protons and carbons near the coordination sites would be significantly affected. For instance, the signals for the triazole ring protons would be expected to shift downfield upon complexation.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to confirm the molecular weight of the complex and provide information about its composition and stoichiometry.

The following table summarizes the expected spectroscopic shifts upon complexation based on data from analogous triazole compounds. nih.govresearchgate.netresearchgate.net

| Spectroscopic Technique | Ligand (Expected) | Complex (Expected Change) |

| IR (cm⁻¹) | ν(O-H) ~3100-3300 (broad)ν(C=N) ~1600-1650 | Disappearance of ν(O-H)Shift in ν(C=N) positionAppearance of ν(M-N) and ν(M-O) at < 600 cm⁻¹ |

| ¹H NMR (ppm) | Triazole C-H proton signal | Downfield shift upon coordination |

| UV-Vis (nm) | Ligand π→π* transitions | Appearance of new MLCT or d-d transition bands |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a metal complex. Although no crystal structures for complexes of this compound have been reported, analysis of similar structures reveals common coordination geometries.

For Cu(II): A square planar or distorted octahedral geometry is most common. In a potential mononuclear complex, two deprotonated triazole ligands could coordinate in a square planar fashion via their N and O atoms. Octahedral geometry could be achieved by the additional coordination of solvent molecules or other ligands in the axial positions. mdpi.com

For Pt(IV): A classic octahedral geometry is expected. nih.gov The triazole ligand would occupy one or two coordination sites in the equatorial plane, with other ligands (e.g., chloride, ammonia) filling the remaining positions, and two additional ligands in the axial positions.

Theoretical Studies on Metal-Ligand Interactions

Theoretical and computational chemistry provide powerful tools for elucidating the intricate nature of metal-ligand interactions within coordination complexes. For complexes involving this compound, these methods offer deep insights into electronic structure, bonding characteristics, and the energies of molecular orbitals, which are often difficult to probe experimentally. Such studies are crucial for understanding the stability, reactivity, and potential applications of these metal complexes.

DFT Investigations of Electronic Structure and Bonding in Complexes

Density Functional Theory (DFT) has become a cornerstone of computational coordination chemistry due to its favorable balance of accuracy and computational cost. DFT calculations allow for a detailed examination of the electronic environment in metal complexes of this compound.

DFT is also employed to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding the chemical reactivity of the complex. For instance, the HOMO is often localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient areas, indicating sites for nucleophilic attack. mdpi.com The HOMO-LUMO energy gap is a key indicator of the complex's kinetic stability and electronic excitation properties.

Furthermore, DFT calculations, often combined with methodologies like the Atoms in Molecules (AIM) theory, can be used to characterize the nature of the metal-ligand bond. By analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points, one can distinguish between covalent (∇²ρ(r) < 0) and electrostatic (∇²ρ(r) > 0) interactions. nih.gov This analysis provides a quantitative description of the bonding, moving beyond simple orbital overlap models.

Table 1: Representative Data from DFT Analysis of a Hypothetical Metal Complex of this compound This table illustrates the type of data generated from DFT calculations and is for illustrative purposes only, as specific experimental or calculated values for this exact compound's complexes are not available in the cited literature.

| Parameter | Description | Typical Calculated Value/Result |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the complex. | e.g., Distorted octahedral, Square planar |

| Metal-Ligand Bond Lengths (Å) | The calculated distances between the metal center and coordinating atoms of the ligand. | e.g., M-N, M-O distances |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates ionization potential and electron-donating ability. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |

| Bonding Analysis (AIM) | Characterization of the metal-ligand bond based on electron density. | e.g., Positive Laplacian indicating predominantly electrostatic interaction. |

Future Directions and Advanced Research Perspectives

Development of Novel Synthetic Routes for Enhanced Selectivity

The synthesis of 1,2,4-triazole (B32235) derivatives is evolving beyond traditional methods, with a strong focus on achieving higher regioselectivity and efficiency. Future research will likely adapt and refine these modern techniques for the synthesis of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol and its analogs.

One promising avenue is the use of catalyst-controlled methodologies for regioselective [3+2] cycloaddition reactions. isres.org For instance, the choice of a silver(I) or copper(II) catalyst can selectively yield either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles, respectively, from the reaction of isocyanides with diazonium salts. isres.orgfrontiersin.org This level of control is crucial for creating specific isomers with desired biological or material properties. Another approach involves the [3+2] cycloaddition of nitrile imines, which offers exclusive regioselectivity and tolerance for various functional groups under mild conditions. mdpi.com

Modern techniques are also exploring novel sources for the triazole ring's atoms and more efficient reaction conditions. Methods using microwave irradiation have been shown to significantly accelerate cyclodehydration steps, offering a faster route to 3,4,5-trisubstituted 1,2,4-triazoles compared to conventional heating. isres.org Furthermore, innovative, metal-free approaches are emerging, such as using common solvents like Dimethylformamide (DMF) or renewable resources like D-glucose as a carbon source for the triazole ring formation. isres.org These "green chemistry" approaches are not only environmentally friendly but also expand the toolkit for creating functionalized heterocycles. isres.org

| Synthetic Strategy | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Catalyst-Controlled Cycloaddition | Uses different metal catalysts (e.g., Ag(I) vs. Cu(II)) to direct the formation of specific regioisomers. | Precise control over substituent placement on the triazole ring, enabling structure-activity relationship studies. | isres.orgfrontiersin.org |

| Microwave-Induced Cyclodehydration | Employs microwave energy to accelerate the ring-closing reaction, significantly reducing reaction times. | Rapid synthesis of derivatives for high-throughput screening. | isres.org |

| Metal-Free Oxidative Cyclization | Utilizes common solvents (DMF) or renewable resources (D-glucose) as carbon sources, avoiding heavy metal catalysts. | Greener, more sustainable synthesis pathways. | isres.org |

| One-Pot, Multi-Component Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency and reduced waste for creating complex derivatives. | frontiersin.org |

Integration of Artificial Intelligence and Cheminformatics in Compound Design

The design of novel derivatives of this compound will increasingly benefit from the integration of artificial intelligence (AI) and cheminformatics. These computational tools can predict the biological activity and pharmacokinetic properties of new compounds, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental screening. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed for a series of 1,2,4-triazole derivatives to identify the key structural features that influence their biological activity. researchgate.net Such models provide contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance potency, guiding the rational design of new analogs. researchgate.net

Molecular docking is another critical tool, used to simulate the interaction between a ligand and its biological target, such as an enzyme or receptor. nih.govnih.gov For example, docking studies have been used to understand how 1,2,4-triazole derivatives bind to the active site of enzymes like aromatase or VEGFR-2, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov This insight allows researchers to design modifications to the this compound scaffold to improve binding affinity and selectivity for a specific target. nih.govnih.gov

Virtual screening of large compound libraries, combined with predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allows for the early identification of candidates with promising drug-like characteristics. researchgate.netnih.gov This multi-faceted computational approach streamlines the design-synthesis-test cycle, focusing laboratory efforts on the most promising molecules.

| Computational Tool | Function | Application in Compound Design | Reference |

|---|---|---|---|

| QSAR (e.g., CoMFA, CoMSIA) | Correlates structural properties of molecules with their biological activity. | Identifies key molecular features for enhancing potency and guides the design of new derivatives. | researchgate.net |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. | Elucidates the mechanism of action and helps optimize interactions within the target's active site. | nih.govnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Rapidly identifies promising candidates from vast chemical spaces for further investigation. | nih.gov |

| ADME Prediction | Forecasts the pharmacokinetic properties of a compound (Absorption, Distribution, Metabolism, Excretion). | Filters out candidates with poor drug-like properties early in the design phase. | researchgate.netnih.gov |

Exploration of Advanced Materials Science Applications Based on Scaffold Properties

The unique structural and electronic properties of the 1,2,4-triazole scaffold, present in this compound, make it an attractive building block for advanced materials beyond its traditional use in medicinal chemistry. nih.gov Future research is expected to increasingly explore its applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.com

The nitrogen atoms of the triazole ring are excellent coordinating agents for metal ions, making triazole-based ligands ideal for creating robust and functional MOFs. mdpi.comresearchgate.net These crystalline materials, composed of metal nodes linked by organic ligands, can be designed to have specific pore sizes and chemical functionalities. Triazole-derived MOFs have shown potential in diverse applications, including:

Gas Storage and Separation: The defined porosity of these materials can be tailored for the selective adsorption of gases.

Catalysis: MOFs can serve as catalysts, with the metal centers and functionalized ligands providing active sites for chemical reactions. researchgate.net

Sensing: The luminescence properties of some triazole-based MOFs can be modulated by the presence of specific ions or molecules, making them suitable for chemical sensors. For example, Cu(I)-based MOFs with triazole ligands have been developed for the selective detection of Ce³⁺ ions in water. acs.org

Energy Storage: MOF derivatives are being explored as advanced electrode materials. For instance, a 1,2,4-triazole-assisted MOF was used to prepare nitrogen-doped carbon nanotubes with encapsulated cobalt nitride particles, which acted as a high-performance bifunctional electrocatalyst for rechargeable zinc-air batteries. nih.gov

The versatility of the 1,2,4-triazole ring allows for the creation of 1D, 2D, and 3D coordination polymers with unique topologies, including chiral helical structures. mdpi.com This structural diversity opens up possibilities for designing materials with tailored optical, electronic, or magnetic properties.

Interdisciplinary Research with Computational Materials Science

The development of new materials based on the this compound scaffold will be significantly enhanced by interdisciplinary research that combines experimental synthesis with computational materials science. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules, guiding the rational design of materials with desired functionalities. dnu.dp.uaresearchgate.net

DFT calculations can be used to predict a wide range of molecular properties for triazole derivatives, including:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule. researchgate.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.netmdpi.com

Reactivity Descriptors: Analyzing parameters like electron affinity, ionization potential, and chemical hardness to understand a molecule's reactivity. dnu.dp.ua

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify nucleophilic and electrophilic sites, which is crucial for understanding intermolecular interactions. researchgate.netmdpi.com

By combining these theoretical predictions with experimental observations (such as X-ray crystallography and spectroscopy), researchers can gain a comprehensive understanding of structure-property relationships. researchgate.netresearchgate.net This synergy allows for the in silico screening of potential triazole-based ligands for MOFs or other materials, predicting their stability, electronic behavior, and potential performance before undertaking complex synthesis. This computational-experimental feedback loop accelerates the discovery and optimization of advanced materials built upon the 1,2,4-triazole framework.

| Calculated Parameter | Significance | Application in Materials Design | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. | Predicting stability and potential applications in optoelectronics. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies positive and negative regions of the molecule, predicting sites for intermolecular interactions. | Guiding the design of crystal structures and understanding ligand-metal coordination in MOFs. | mdpi.com |

| NBO Charge Distribution | Calculates the net charge on each atom, providing insight into the electronic distribution. | Understanding bonding characteristics and predicting reactive sites. | mdpi.com |